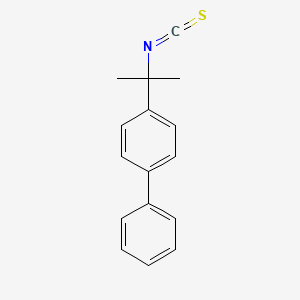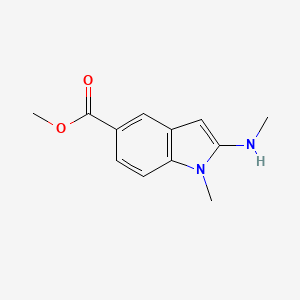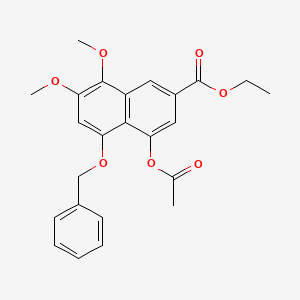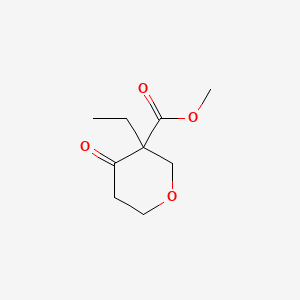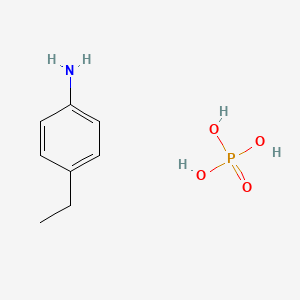![molecular formula C16H15NO3 B12537197 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 653590-51-3](/img/structure/B12537197.png)
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an oxazolidinylidene moiety attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate oxazolidinone derivative under specific conditions. For example, 4-methoxybenzaldehyde can be heated in toluene with piperidine as a catalyst, followed by the addition of acetic anhydride . The reaction mixture is then extracted with ethyl acetate to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield epoxy derivatives and methoxybenzaldehyde .
科学的研究の応用
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism by which 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: This compound shares a similar phenolic structure but differs in its substituents and overall reactivity.
4-Methoxybenzaldehyde: A precursor in the synthesis of the target compound, it shares the methoxyphenyl group but lacks the oxazolidinylidene and cyclohexadienone moieties.
Uniqueness
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
653590-51-3 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
4-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C16H15NO3/c1-19-14-8-4-12(5-9-14)16-10-15(17-20-16)11-2-6-13(18)7-3-11/h2-9,16,18H,10H2,1H3 |
InChIキー |
VRZOAQOIKQAOKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


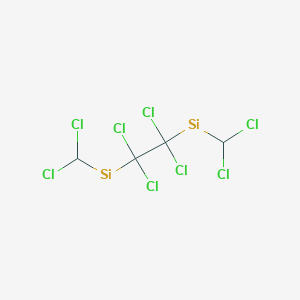
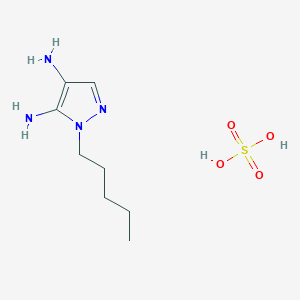

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
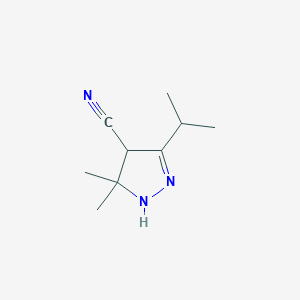
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
